4-Methoxy-1-methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one
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Overview
Description
4-Methoxy-1-methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a methoxy group, a methyl group, a pyrimidin-2-yloxy group, and a piperidine-1-carbonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Methoxy-1-methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one involves multiple steps and the use of various reagents and catalysts. The synthetic route typically begins with the preparation of the pyrimidin-2-yloxy group, which is then coupled with a piperidine derivative. The resulting intermediate is further reacted with a dihydropyridin-2-one derivative under specific reaction conditions to yield the final product. Industrial production methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-Methoxy-1-methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Methoxy-1-methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Methoxy-1-methyl-5-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are widely used in pharmaceuticals and agrochemicals.
Dihydropyridin-2-one derivatives: These compounds have the dihydropyridin-2-one core and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-21-11-14(15(25-2)9-16(21)23)17(24)22-8-3-5-13(10-22)12-26-18-19-6-4-7-20-18/h4,6-7,9,11,13H,3,5,8,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASUMEUCUWODLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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